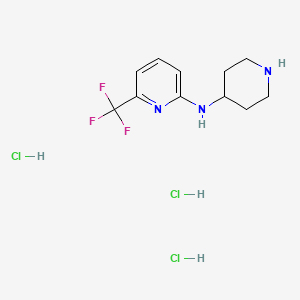

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride

Description

Properties

IUPAC Name |

N-piperidin-4-yl-6-(trifluoromethyl)pyridin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)9-2-1-3-10(17-9)16-8-4-6-15-7-5-8;;;/h1-3,8,15H,4-7H2,(H,16,17);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJPCAVDZWGNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC(=N2)C(F)(F)F.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Coupling with Pyridine Ring: The final step involves coupling the piperidine and trifluoromethyl groups with the pyridine ring using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Trifluoromethyl Group : Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate are used.

- Coupling with the Pyridine Ring : The final step involves coupling the piperidine and trifluoromethyl groups with the pyridine ring using suitable coupling agents.

The compound is characterized by a molecular formula of and exhibits distinct chemical reactivity, including oxidation, reduction, and substitution reactions .

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, including neurotransmitter receptors and metabolic enzymes. Research indicates that it may modulate pathways associated with inflammation and neuroprotection .

Biological Studies

Due to its unique properties, this compound is employed in studying biological pathways and interactions. It serves as a valuable tool in pharmacological research, particularly in exploring drug-receptor interactions and enzyme inhibition mechanisms .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its trifluoromethyl group enhances the lipophilicity and biological activity of derivatives synthesized from it .

The biological activity of this compound has been explored in various studies:

Case Studies

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit anticancer properties against various cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer) cells .

- Antifungal Activity : Some derivatives have shown promising antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in agricultural chemistry .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between the target compound and its analogs:

Key Observations

Impact of Heterocycle and Substituent Geometry

- Pyridine vs.

- Piperidine vs.

Salt Form and Solubility

The trihydrochloride form of the target compound likely exhibits higher aqueous solubility than the dihydrochloride analogs (e.g., ), advantageous for in vitro assays or formulation development.

Functional Group Positioning

Research and Application Insights

- Therapeutic Potential: While Goxalapladib () is advanced to clinical studies for atherosclerosis, the simpler trifluoromethyl-pyridine/piperidine analogs (target compound, ) may serve as intermediates or fragments for kinase inhibitors or neurotransmitter modulators.

- Versatility of Pyrrolidine Analogs : ’s compound demonstrates broad utility across industries due to its chiral pyrrolidine core and pyrimidine scaffold, highlighting the importance of ring size and stereochemistry in multipurpose applications .

Biological Activity

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride, a compound with the molecular formula C11H14F3N3·3HCl, is a derivative of piperidine and pyridine. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The compound is synthesized through various chemical reactions involving piperidine and pyridine derivatives. Common methods include:

- Palladium-catalyzed hydrogenation : This method facilitates the formation of the piperidine ring.

- Substitution reactions : These involve replacing specific atoms or groups within the molecule to enhance biological activity.

The compound's structure is characterized by a trifluoromethyl group, which significantly influences its biological properties.

This compound interacts with several biological targets:

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neuronal activity.

- Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

These interactions can lead to various cellular responses, including modulation of signaling pathways associated with inflammation and neuroprotection.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antiinflammatory Activity : Studies have shown that it can reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary data suggest that it may protect against neurodegeneration by modulating glutamate receptor activity, which is crucial for neuronal survival.

Case Studies

A review of literature reveals several case studies highlighting the biological activity of this compound:

- Study on Inflammation : A study demonstrated that treatment with this compound reduced cytokine levels in models of acute lung injury, indicating its potential as an anti-inflammatory agent .

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Piperine | C17H19NO3 | Anti-inflammatory | Natural alkaloid |

| Evodiamine | C19H21N3O2 | Analgesic | Derived from herbs |

| This compound | C11H14F3N3·3HCl | Neuroprotective, Anti-inflammatory | Contains trifluoromethyl group enhancing potency |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride?

- Methodology : The synthesis typically involves coupling a piperidine derivative with a trifluoromethyl-substituted pyridine precursor. For example:

- Step 1 : React 6-(trifluoromethyl)pyridin-2-amine with a piperidin-4-yl derivative (e.g., 4-bromopiperidine) under basic conditions (e.g., NaH or K₂CO₃) to form the secondary amine linkage .

- Step 2 : Purify the intermediate via column chromatography and treat with HCl to form the trihydrochloride salt. Confirm salt formation using elemental analysis or ion chromatography .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodology :

- LCMS : Use LCMS to confirm molecular weight (e.g., m/z for the free base ~274 [M+H]⁺) and check for byproducts. Retention time analysis under QC-SMD-TFA05 conditions (e.g., 1.63 minutes) can validate consistency .

- NMR : Assign peaks for the pyridine (δ 7.5–8.5 ppm), piperidine (δ 1.5–3.0 ppm), and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) groups .

- HPLC : Monitor purity (>98%) using reverse-phase methods with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound?

- Methodology :

- Solubility : Test in water (hydrochloride salts are typically water-soluble), DMSO, and ethanol. Centrifuge to remove undissolved particulates and quantify via UV-Vis spectroscopy .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LCMS. Hydrolysis of the trifluoromethyl group or piperidine ring oxidation are common degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency. Use DOE (Design of Experiments) to vary temperature (80–120°C), solvent (DMF vs. THF), and base (NaH vs. K₃PO₄) .

- Byproduct Analysis : Identify impurities (e.g., dehalogenated pyridine derivatives) via LCMS and adjust stoichiometry or reaction time to suppress their formation .

Q. How do structural modifications (e.g., substituents on piperidine/pyridine) affect bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing trifluoromethyl with methyl or chlorine) and test in vitro binding assays (e.g., kinase inhibition). Compare IC₅₀ values to establish trends .

- Computational Modeling : Perform docking studies using software like AutoDock to predict interactions with target proteins (e.g., kinases or GPCRs). Correlate logP values (from PubChem) with cellular permeability .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodology :

- Cross-Validation : Compare NMR/LCMS data with structurally similar compounds (e.g., 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine) to identify systematic shifts due to counterions or hydration .

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., piperidine protons) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodology :

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates. Validate recovery rates (≥85%) via spike-and-recovery experiments .

- Detection : Employ LC-MS/MS with a deuterated internal standard (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d₃-2-amine) to enhance sensitivity and mitigate matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.